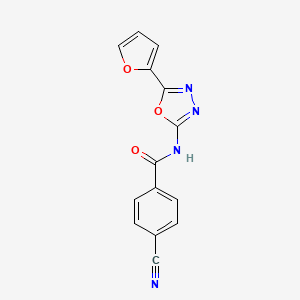

4-cyano-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-cyano-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant scientific interest due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Fluorescent Materials for OLED Devices

Research has shown that derivatives of 1,2,5-oxadiazolo[3,4-c]pyridines, with furan rings, exhibit potential as red fluorescent materials for organic light-emitting diode (OLED) devices. These compounds emit fluorescence of orange to red color in both solution and solid states, with 6-cyano derivatives demonstrating higher quantum yields than other variants. This property has been utilized to achieve red electroluminescent (EL) light in OLED devices, highlighting their importance in the development of display and lighting technologies (Gorohmaru et al., 2002).

Antiplasmodial Activities

The antiplasmodial activity of N-acylated furazan derivatives, closely related to the structural framework of 4-cyano-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, has been documented. These compounds exhibit significant in vitro activities against blood stages of Plasmodium falciparum, the causative agent of malaria. The activities were found to depend on the nature of the acyl moiety, with only benzamides showing promising results. This suggests potential applications in the development of new antimalarial drugs (Hermann et al., 2021).

Tyrosinase Inhibitors for Pharmaceutical Applications

Furan-oxadiazole hybrids have been synthesized and evaluated for their tyrosinase inhibition activity, showcasing significant biological activity. These compounds, particularly those incorporating S-alkylated amide linkages, have shown potent inhibition of bacterial tyrosinase in the micromolar range. This indicates their potential as skin whitening agents or anticancer agents against malignant melanoma, due to their promising tyrosinase inhibition efficacy with minimal side effects (Irfan et al., 2022).

Cyanide Detection

Heterocyclic compounds designed for the colorimetric detection of cyanide have demonstrated the ability to undergo a significant color transition in the presence of cyanide ions. This transformation facilitates the naked-eye detection of cyanide in aqueous environments, which is critical for environmental monitoring and safety assessments (Tomasulo et al., 2006).

Eigenschaften

IUPAC Name |

4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O3/c15-8-9-3-5-10(6-4-9)12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h1-7H,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWFSJZIICQXGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330505 |

Source

|

| Record name | 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816538 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

887883-21-8 |

Source

|

| Record name | 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2392864.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2392865.png)

![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)

![5-Methyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2392874.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2392879.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/no-structure.png)